DAPK Substrate Peptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DAPK Substrate Peptide is a synthetic peptide substrate for death-associated protein kinase (DAPK), with a Km of 9 μM . It is used for research purposes .

Synthesis Analysis

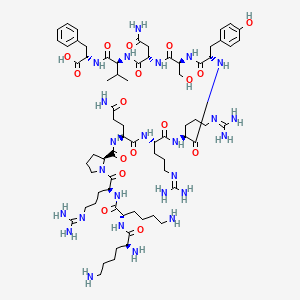

The this compound is synthesized and used for research purposes . It is a synthetic peptide substrate for DAPK . The sequence of the peptide is Lys-Lys-Arg-Pro-Gln-Arg-Arg-Tyr-Ser-Asn-Val-Phe .

Molecular Structure Analysis

The DAPK family, including DAPK, DRP-1, and ZIP-kinase (ZIPK), share significant homology within the common N-terminal kinase domain . DAPK exhibits the canonical kinase fold, consisting of a small, mostly β-stranded N-terminal domain, and a larger helix-rich C-terminal domain, which are connected by a hinge region .

Chemical Reactions Analysis

DAPK, DRP-1, and ZIPK are part of the calmodulin (CaM)-regulated kinase superfamily. They are regulated by calcium-activated CaM and by an inhibitory auto-phosphorylation within the domain .

Physical and Chemical Properties Analysis

The molecular formula of this compound is C70H115N25O17 . Its molecular weight is 1578.82 . It is soluble to 1 mg/ml in water .

Aplicaciones Científicas De Investigación

Apoptosis and Tumor Suppression

DAPK has been implicated in apoptosis and tumor suppression, depending on cellular conditions. The structure of the DAPK catalytic domain and the discovery of peptide substrates help in understanding the substrate preferences and regulation of DAPK. This foundation aids in proteomic investigations and inhibitor discovery (Velentza et al., 2001).

Regulation of Protein Synthesis

DAPK phosphorylates the mammalian 40S ribosomal protein S6, reducing protein synthesis. This demonstrates DAPK's role in the regulation of translation, highlighting its physiological significance in neuronal function and pathophysiology (Schumacher et al., 2006).

Neuron Survival and Signal Transduction

DAPK interacts with and phosphorylates CaM-regulated protein kinase kinase (CaMKK), a key enzyme for neuronal survival, suggesting a potential mechanism in acute neurodegeneration amenable to therapeutic targeting (Schumacher et al., 2004).

Chemical Genetics Approach

A study used DAPK-1 as a model enzyme to develop selective peptide ligands that modulate its specific activity. This approach can be used to elevate DAPK-1 activity toward weak substrates, offering insights into altering DAPK-1-specific activity in vivo (Fraser & Hupp, 2007).

Role in Signal Transduction and Immune Responses

DAPK's kinase domain has multiple substrates that mediate its signaling. Novel protein–protein interactions provide insight into DAPK functions in diverse cellular processes, including growth factor signaling, autophagy regulation, and immune responses (Lin et al., 2010).

DAPK-ERK Interaction in Apoptosis

The interaction between DAPK and extracellular signal-regulated kinase (ERK) forms a positive feedback loop that promotes apoptotic activity of DAPK. This bidirectional signaling between DAPK and ERK contributes to apoptosis-promoting function (Chen et al., 2005).

Identification of Novel Substrates

A proteomics-based assay identified novel DAPk substrates, such as MCM3, a replication licensing factor, and ribosomal protein L5, offering insights into functions of the kinase beyond cell death (Bialik et al., 2008).

DAPK in Autophagic Signalling

DAPK has major biological functions linked to autophagy and signal-mediated apoptosis. Identification of interacting proteins like MAP1B (microtubule-associated protein 1B) provides insights into the regulation of autophagy and could be relevant for cellular signaling pathways regulating cell survival or death (Stevens & Hupp, 2008).

DAPK in mTORC1 Signaling

DAPK positively regulates mammalian target of rapamycin (mTORC1) signaling in response to growth factor activation. The interaction between DAPK and tumor suppressor protein TSC2 suggests DAPK's involvement in cellular processes affecting autophagy, cell survival, or apoptosis (Stevens et al., 2009).

Mecanismo De Acción

Target of Action

The primary target of the DAPK Substrate Peptide is the Death-Associated Protein Kinase (DAPK) . DAPK is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in various cellular activities . It is involved in multiple cellular processes such as apoptosis, autophagy, and inflammation .

Mode of Action

The this compound interacts with DAPK, leading to the activation of the kinase . DAPK is regulated by calcium-activated calmodulin and by an inhibitory auto-phosphorylation within the domain . The peptide substrate stimulates DAPK-dependent activities, such as membrane blebbing and autophagy .

Biochemical Pathways

DAPK participates in several signaling cascades, phosphorylating additional kinases such as ZIP-kinase and protein kinase D (PKD), or Pin1, a phospho-directed peptidyl-prolyl isomerase that regulates the function of many phosphorylated proteins . Other substrate targets have more direct cellular effects; for example, phosphorylation of the myosin II regulatory chain and tropomyosin mediate some of DAPK’s cytoskeletal functions, including membrane blebbing during cell death and cell motility .

Result of Action

The activation of DAPK by the this compound leads to various cellular effects. For instance, DAPK induces distinct death pathways of apoptosis, autophagy, and programmed necrosis . It also influences cytoskeleton reorganization, leading to effects such as cell rounding, membrane blebbing, shrinking, and detachment .

Action Environment

The action of the this compound is influenced by various environmental factors. For example, amino acid starvation of cells induces a stable immune complex between MAP1B and DAPK . Furthermore, DAPK’s activity can be enhanced by environmental stressors, such as oxidative stress .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

DAPK Substrate Peptide interacts with the death-associated protein kinase (DAPK), a calcium/calmodulin-regulated serine/threonine kinase . DAPK is known to activate a diverse range of cellular activities and is subject to multiple layers of regulation involving both intramolecular signaling and interactions with additional proteins .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . DAPK, with which the this compound interacts, is known to induce distinct death pathways of apoptosis, autophagy, and programmed necrosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with DAPK. This interaction involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . DAPK’s activity is regulated by calcium-activated calmodulin and by an inhibitory auto-phosphorylation within the domain .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H115N25O17/c1-38(2)55(65(109)92-50(67(111)112)35-39-14-4-3-5-15-39)94-62(106)49(36-54(75)99)91-63(107)51(37-96)93-61(105)48(34-40-22-24-41(97)25-23-40)90-59(103)45(19-11-31-83-69(78)79)86-57(101)44(18-10-30-82-68(76)77)87-60(104)46(26-27-53(74)98)88-64(108)52-21-13-33-95(52)66(110)47(20-12-32-84-70(80)81)89-58(102)43(17-7-9-29-72)85-56(100)42(73)16-6-8-28-71/h3-5,14-15,22-25,38,42-52,55,96-97H,6-13,16-21,26-37,71-73H2,1-2H3,(H2,74,98)(H2,75,99)(H,85,100)(H,86,101)(H,87,104)(H,88,108)(H,89,102)(H,90,103)(H,91,107)(H,92,109)(H,93,105)(H,94,106)(H,111,112)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,55-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEBSHTZDDUPBW-RHBFSANCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H115N25O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1578.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)

![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)